

BP Fluor 488 NHS Ester for Antibody Labeling: A Technical Guide

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Compound of Interest

Compound Name: BP Fluor 488

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of **BP Fluor 488** NHS ester for antibody labeling. **BP Fluor 488** is a bright, photostable, green-fluorescent dye with excitation and emission spectra compatible with the 488 nm laser line, making it an excellent choice for various applications such as flow cytometry, immunofluorescence microscopy, and other immunoassays.^{[1][2][3]} This guide provides detailed experimental protocols, key technical data, and visual diagrams to facilitate successful antibody conjugation.

Core Concepts and Technical Data

BP Fluor 488 is a sulfonated rhodamine dye that exhibits high fluorescence quantum yield and photostability.^{[1][4]} Its N-hydroxysuccinimidyl (NHS) ester derivative is an amine-reactive reagent that covalently attaches the fluorophore to primary amines on proteins, primarily the ϵ -amino groups of lysine residues, forming a stable amide bond.^{[4][5][6][7]} This reaction is most efficient at a slightly alkaline pH of 7-9.^{[6][8]}

Quantitative Data Summary

The following table summarizes the key photophysical and chemical properties of **BP Fluor 488** NHS ester and compares it to other spectrally similar dyes.

Property	BP Fluor 488 NHS Ester	Alexa Fluor™ 488 NHS Ester	MB™ 488 NHS Ester	Andy Fluor™ 488 NHS Ester
Excitation Maximum (nm)	499[4]	494[2]	501[6][8]	Not Specified
Emission Maximum (nm)	520[4]	517[2]	524[6][8]	Not Specified
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	73,000[4]	73,000[2]	86,000[6][8]	70,000[9]
Fluorescence Quantum Yield	0.92[4]	Not Specified	High[6][8]	Not Specified
Molecular Weight (g/mol)	631.6[4]	643.4[2]	752.69[6][8]	~800[9]
Reactive Group	NHS Ester[4]	NHS Ester[2]	NHS Ester[6][8]	NHS Ester[9]
Reactivity	Primary Amines[4]	Primary Amines[2]	Primary Amines[6][8]	Primary Amines[9]

Experimental Protocols

This section provides detailed methodologies for the successful labeling of antibodies with **BP Fluor 488 NHS ester**.

Antibody Preparation

- **Buffer Exchange:** Ensure the antibody is in a buffer free of primary amines, such as Tris or glycine, and preservatives like sodium azide.[3] If necessary, perform a buffer exchange into a suitable buffer like 1X phosphate-buffered saline (PBS) at pH 7.2-7.4 using dialysis or a desalting column.[7]
- **Concentration Adjustment:** For optimal labeling, adjust the antibody concentration to 2-10 mg/mL.[7] Concentrations below 2 mg/mL can significantly decrease conjugation efficiency.

BP Fluor 488 NHS Ester Stock Solution Preparation

- **Dissolution:** Immediately before use, bring the vial of **BP Fluor 488** NHS ester to room temperature. Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.[\[7\]](#)
- **Storage:** The dye is moisture-sensitive.[\[7\]](#) For any unused portion of the stock solution, it is recommended to aliquot and store at -20°C, protected from light and moisture.[\[10\]](#)

Antibody Labeling Reaction

- **pH Adjustment:** Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the reaction pH to approximately 8.3-8.5.[\[7\]](#)[\[11\]](#)
- **Calculating Dye Amount:** Determine the volume of the **BP Fluor 488** NHS ester stock solution needed to achieve the desired molar ratio of dye to antibody. A starting molar ratio of 10:1 (dye:antibody) is often recommended.
- **Reaction Incubation:** While gently vortexing, add the calculated amount of the dye stock solution to the antibody solution. Incubate the reaction for 1 hour at room temperature, protected from light.[\[7\]](#)

Purification of the Labeled Antibody

- **Removal of Unconjugated Dye:** To separate the labeled antibody from the unreacted dye, use a desalting column (e.g., Sephadex G-25) or dialysis.[\[7\]](#)
- **Collection and Storage:** Collect the fractions containing the labeled antibody. The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage, with the addition of a stabilizer like bovine serum albumin (BSA) if desired.[\[11\]](#)

Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of fluorophore molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

- **Absorbance Measurement:** Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and 499 nm (A_{499}).
- **Calculations:**

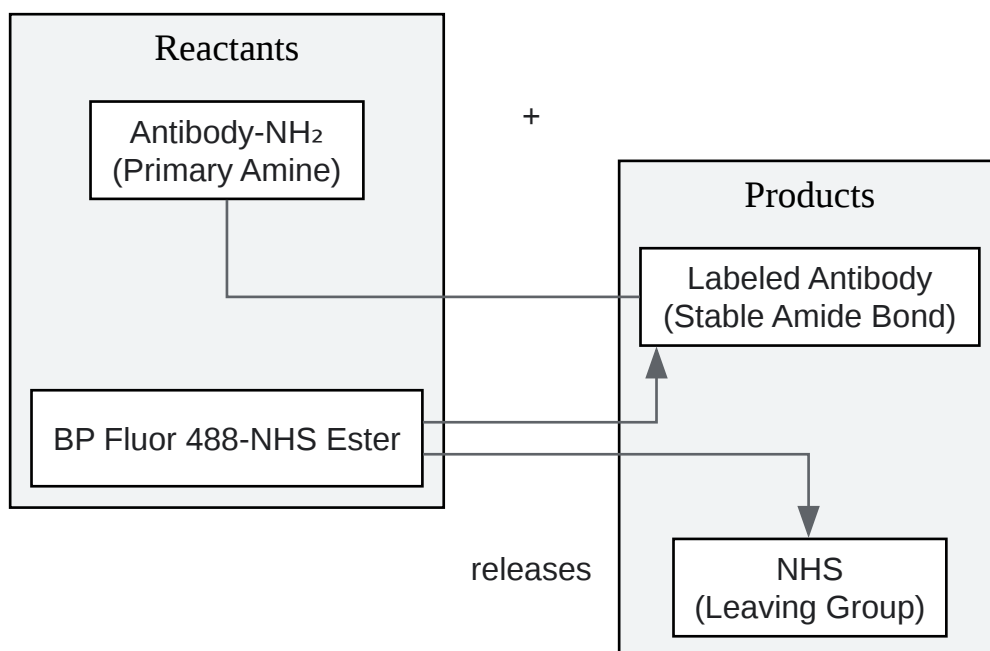
- The concentration of the dye is calculated using the Beer-Lambert law: $[\text{Dye}] \text{ (M)} = A_{499} / (\epsilon_{\text{dye}} \times \text{path length})$ where ϵ_{dye} is the molar extinction coefficient of **BP Fluor 488** ($73,000 \text{ cm}^{-1}\text{M}^{-1}$).
- A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. This is typically around 0.11 for fluorescein-like dyes. The corrected protein absorbance is:
 $A_{\text{protein}} = A_{280} - (A_{499} \times \text{CF})$
- The concentration of the antibody is then calculated: $[\text{Antibody}] \text{ (M)} = A_{\text{protein}} / (\epsilon_{\text{protein}} \times \text{path length})$ where $\epsilon_{\text{protein}}$ for a typical IgG is $\sim 210,000 \text{ cm}^{-1}\text{M}^{-1}$.
- The DOL is the molar ratio of the dye to the antibody: $\text{DOL} = [\text{Dye}] / [\text{Antibody}]$

For most applications, a DOL range of 4 to 9 molecules of **BP Fluor 488** per antibody is recommended.[\[3\]](#)

Visualizations

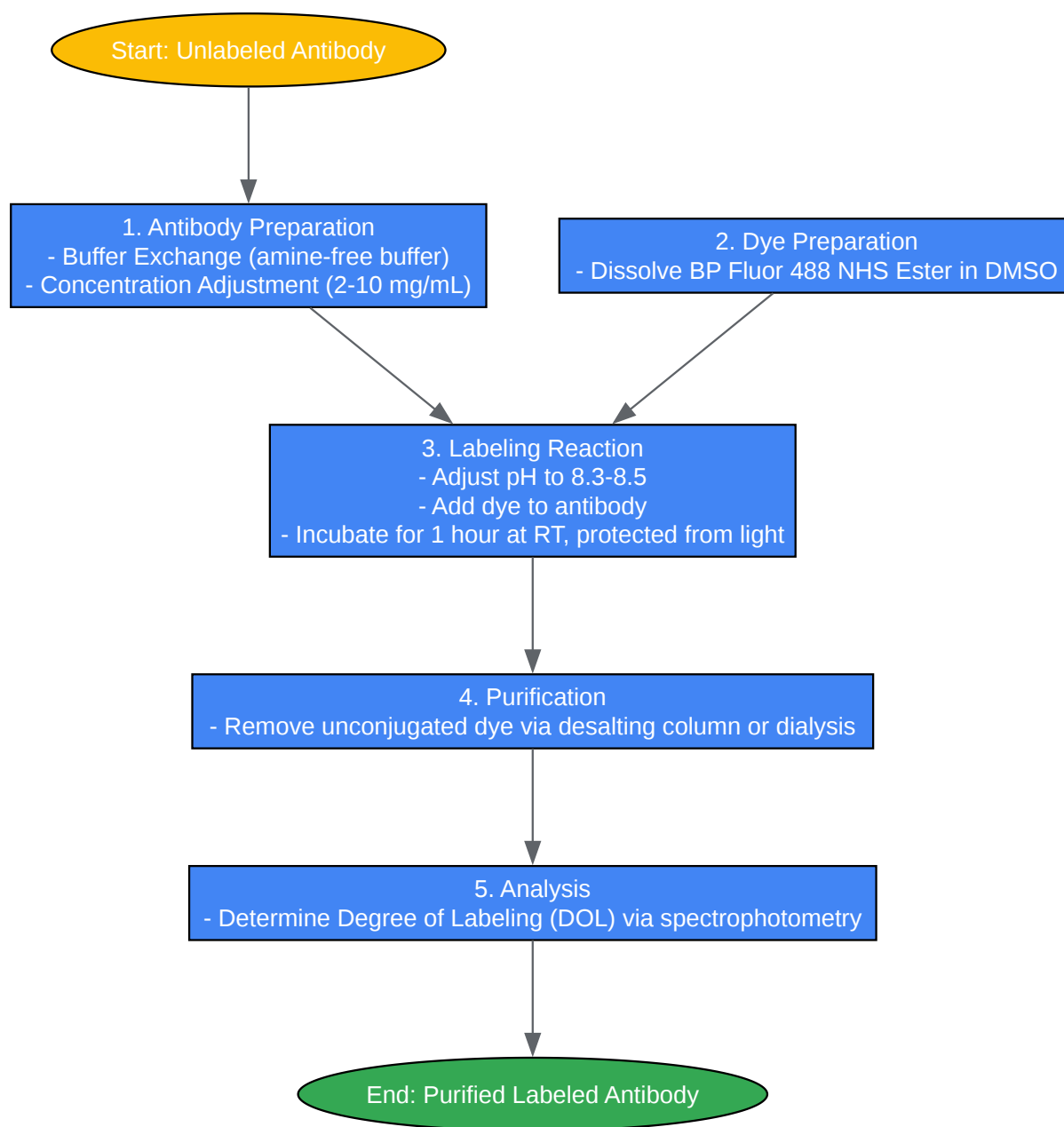
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction and the experimental workflow for antibody labeling.



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Caption: Chemical reaction of **BP Fluor 488** NHS ester with a primary amine on an antibody.



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Caption: Experimental workflow for antibody labeling with **BP Fluor 488** NHS ester.

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